molecular formula C8H7NO4 B1295705 4-Methyl-2-nitrobenzoic acid CAS No. 27329-27-7

4-Methyl-2-nitrobenzoic acid

Cat. No. B1295705
CAS RN: 27329-27-7
M. Wt: 181.15 g/mol
InChI Key: KZLLSSGOPIGKDO-UHFFFAOYSA-N
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Patent
US08338605B2

Procedure details

A suspension of 4-methyl-2-nitrobenzonitrile (5.00 g, 30.8 mmol) and 50% H2SO4 (25 mL) in HOAc (25 mL) was heated to reflux for 22 h. The reaction mixture was poured into ice-water (150 g) under stirring and stirred at 5° C. for 30 minutes. The deposited crystals were collected by filtration, washed with H2O and n-hexane, and dried at 40° C. in vacuum to give the title compound as pale brown crystal (4.85 g, 87%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
150 g
Type
reactant
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:9]=[CH:8]C(C#N)=[C:4]([N+:10]([O-:12])=[O:11])[CH:3]=1.OS(O)(=O)=O.[CH3:18][C:19]([OH:21])=[O:20]>>[CH3:1][C:2]1[CH:9]=[CH:8][C:18]([C:19]([OH:21])=[O:20])=[C:4]([N+:10]([O-:12])=[O:11])[CH:3]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC1=CC(=C(C#N)C=C1)[N+](=O)[O-]
Name
Quantity
25 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
25 mL
Type
reactant
Smiles
CC(=O)O
Step Two
Name
ice water
Quantity
150 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 22 h
Duration
22 h
STIRRING
Type
STIRRING
Details
stirred at 5° C. for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The deposited crystals were collected by filtration
WASH
Type
WASH
Details
washed with H2O and n-hexane
CUSTOM
Type
CUSTOM
Details
dried at 40° C. in vacuum

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=C(C(=O)O)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 4.85 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.